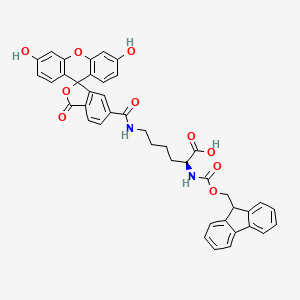

![molecular formula C7H5Br2N3 B581101 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine CAS No. 1208082-91-0](/img/structure/B581101.png)

6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

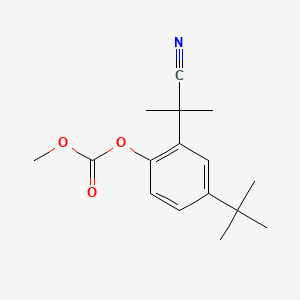

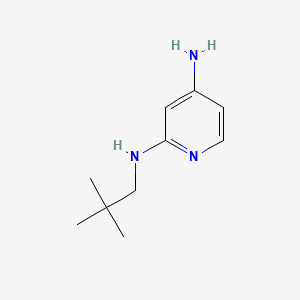

6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is a derivative of imidazopyrazine . It has a molecular weight of 290.94 and its IUPAC name is 6,8-dibromo-2-methylimidazo[1,2-a]pyrazine .

Synthesis Analysis

The synthesis of imidazopyrazine derivatives, such as 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine, can be achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is represented by the linear formula C7H5Br2N3 . The InChI code for this compound is 1S/C7H5Br2N3/c1-4-2-12-3-5(8)11-6(9)7(12)10-4/h2-3H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine are not mentioned in the search results, it is known that imidazopyrazine derivatives can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

- Chemical Synthesis and Hydroamination : One application of related compounds involves the synthesis of imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes. These methods allow for the production of imidazo[1,2-a]pyridine derivatives without the need for added catalysts, showcasing the potential utility of similar compounds in organic synthesis (Darapaneni Chandra Mohan et al., 2013).

Biological Activity

- Antibacterial Activity : Compounds related to 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine, specifically imidazo[1,2-a]pyridine derivatives, have been synthesized and evaluated for their antibacterial properties. These studies have found significant antibacterial potency against various model bacteria, suggesting potential applications in the development of new antibacterial agents (Ismail Althagafi & E. Abdel‐Latif, 2021).

Advanced Material Development

- Chemiluminescent Properties : Research into the synthesis of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones from 2-amino-3,5-dibromopyrazine demonstrates the compound's relevance in developing materials with chemiluminescent properties. This work highlights the potential for creating bioconjugates and other materials that exhibit "pseudo-flash" chemiluminescence, useful in various biochemical and analytical applications (M. Adamczyk et al., 2003).

Drug Discovery and Development

- Multi-Component Reaction for Drug Scaffolds : The Groebke–Blackburn–Bienaymé multicomponent reaction has been utilized for the efficient preparation of 3-aminoimidazo[1,2-a]pyrazines, a scaffold found in many drugs. This method offers a scalable process for producing various 3-aminoimidazo[1,2-a]pyrazines with high yield and purity, indicating the utility of similar compounds in drug development (M. Baenziger et al., 2017).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water in case of contact with eyes (P305+P351+P338) .

Eigenschaften

IUPAC Name |

6,8-dibromo-2-methylimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2N3/c1-4-2-12-3-5(8)11-6(9)7(12)10-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOLRIOORWFVNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C(C2=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672043 |

Source

|

| Record name | 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | |

CAS RN |

1208082-91-0 |

Source

|

| Record name | 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)

![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)

![N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl](/img/no-structure.png)

![ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B581038.png)